Methyltriethylammonium carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

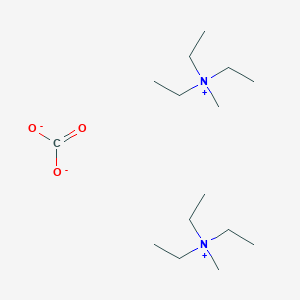

2D Structure

Properties

CAS No. |

116572-41-9 |

|---|---|

Molecular Formula |

C15H36N2O3 |

Molecular Weight |

292.46 g/mol |

IUPAC Name |

triethyl(methyl)azanium;carbonate |

InChI |

InChI=1S/2C7H18N.CH2O3/c2*1-5-8(4,6-2)7-3;2-1(3)4/h2*5-7H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |

InChI Key |

YYDDABGTOBAXAR-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(CC)CC.CC[N+](C)(CC)CC.C(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyltriethylammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for methyltriethylammonium carbonate, a quaternary ammonium salt with potential applications in various fields, including as an ionic liquid and a phase-transfer catalyst. Two primary synthetic pathways are detailed: the direct quaternization of triethylamine with dimethyl carbonate and a two-step ion-exchange method commencing with the synthesis of a methyltriethylammonium halide. This document furnishes detailed experimental protocols, presents available physicochemical data in a structured format, and includes graphical representations of the synthetic workflows to facilitate understanding and replication.

Introduction

Quaternary ammonium carbonates are a class of salts composed of a central, positively charged nitrogen atom bonded to four organic groups and a carbonate anion. Their properties, such as high ionic conductivity and catalytic activity, have garnered interest in various chemical applications. This compound, with its specific combination of a methyl and three ethyl groups, offers a unique set of characteristics that are currently being explored. This guide aims to provide researchers and drug development professionals with a detailed understanding of its synthesis.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented: Direct Quaternization and a two-step Ion-Exchange process.

Method 1: Direct Quaternization of Triethylamine

This method involves the direct reaction of triethylamine with dimethyl carbonate. The reaction proceeds via a nucleophilic attack of the tertiary amine on one of the methyl groups of dimethyl carbonate, leading to the formation of the methyltriethylammonium cation with a methyl carbonate anion. Subsequent conversion to the carbonate form can be achieved if necessary.

Experimental Protocol:

-

Materials: Triethylamine (reagent grade), Dimethyl carbonate (anhydrous), Methanol (anhydrous), Catalyst (e.g., triethylmethylammonium bromide, optional).

-

Apparatus: High-pressure reactor equipped with a magnetic stirrer, heating mantle, and temperature controller.

-

Procedure:

-

In a high-pressure reactor, combine triethylamine and a molar excess of dimethyl carbonate. A molar ratio of 1:5.6 (triethylamine:dimethyl carbonate) has been reported for a similar synthesis.[1]

-

Add a solvent, such as methanol. A volume ratio of 2:1 (triethylamine:methanol) can be used as a starting point.[1]

-

Optionally, a catalyst such as triethylmethylammonium bromide (5% by weight of the total reactants) can be added to facilitate the reaction.[1]

-

Seal the reactor and heat the mixture to 110°C with vigorous stirring.[1]

-

Maintain the reaction at this temperature for approximately 8 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting product is a solution of methyltriethylammonium methyl carbonate. The solvent and excess dimethyl carbonate can be removed under reduced pressure.

-

To obtain this compound from the methyl carbonate salt, hydrolysis of the methyl carbonate anion would be required, potentially through controlled addition of water, followed by removal of methanol and any carbonic acid byproducts.

-

Logical Workflow for Direct Quaternization:

Method 2: Ion-Exchange Synthesis

This two-step method first involves the synthesis of a methyltriethylammonium halide salt, followed by an ion-exchange step to replace the halide anion with a carbonate anion.

Step 1: Synthesis of Methyltriethylammonium Halide (e.g., Chloride)

-

Materials: Triethylamine, Methyl chloride (or other methylating agents like methyl iodide or dimethyl sulfate), a suitable solvent (e.g., acetone or ethanol).

-

Apparatus: A three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

-

Procedure:

-

Dissolve triethylamine in the chosen solvent within the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add methyl chloride (as a solution or condensed gas) to the stirred triethylamine solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (as monitored by techniques like TLC or GC).

-

The product, methyltriethylammonium chloride, will often precipitate from the solution. The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Step 2: Anion Exchange to Carbonate

-

Materials: Methyltriethylammonium chloride, Anion-exchange resin (carbonate form), Deionized water.

-

Apparatus: Chromatography column.

-

Procedure:

-

Prepare a chromatography column with a strong base anion-exchange resin.

-

Convert the resin to the carbonate form by passing a solution of a soluble carbonate salt (e.g., sodium carbonate) through the column, followed by a thorough wash with deionized water to remove excess salt.

-

Dissolve the synthesized methyltriethylammonium chloride in deionized water.

-

Pass the methyltriethylammonium chloride solution through the prepared carbonate-form anion-exchange resin column.

-

The chloride ions will be exchanged for carbonate ions on the resin, and the eluate will contain the desired this compound.

-

Collect the eluate and remove the water under reduced pressure (e.g., rotary evaporation) to obtain the final product.

-

Experimental Workflow for Ion-Exchange Synthesis:

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables summarize known properties of the closely related methyltriethylammonium methyl carbonate and the precursor, methyltriethylammonium chloride.

Table 1: Physicochemical Properties of Methyltriethylammonium Methyl Carbonate

| Property | Value | Reference |

| CAS Number | 113840-08-7 | [2][3] |

| Molecular Formula | C₉H₂₁NO₃ | [2][3][4] |

| Molecular Weight | 191.27 g/mol | [3][4] |

| Appearance | Typically available as a ~50% solution in methanol:water | [2] |

| Refractive Index (n20/D) | 1.407 (for ~50% solution) | |

| Melting Point | Not reported; suggests thermal sensitivity | |

| Boiling Point | Not reported; suggests thermal sensitivity | [2] |

Table 2: Physicochemical Properties of Methyltriethylammonium Chloride

| Property | Value | Reference |

| CAS Number | 10052-47-8 | [5] |

| Molecular Formula | C₇H₁₈ClN | [5] |

| Molecular Weight | 151.68 g/mol | [5] |

| Appearance | White to almost white powder | [5] |

| Melting Point | 282-284 °C | [5] |

| Solubility | Soluble in water | [5] |

Table 3: Predicted ¹H NMR Chemical Shifts for Methyltriethylammonium Cation

Note: The following are predicted shifts based on the known spectrum of the methyltriethylammonium cation. The exact shifts may vary depending on the solvent and the counter-ion.

| Group | Predicted Shift (ppm) | Multiplicity | Integration |

| -N-CH₃ | ~3.0 | Singlet | 3H |

| -N-CH₂ -CH₃ | ~3.2 | Quartet | 6H |

| -N-CH₂-CH₃ | ~1.3 | Triplet | 9H |

Conclusion

This technical guide has outlined two viable synthetic routes for this compound, providing detailed, albeit generalized, experimental protocols based on the available scientific literature. The direct quaternization method offers a more direct route, while the ion-exchange method provides a potentially cleaner, albeit longer, pathway. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available equipment. Further research is needed to establish optimized reaction conditions and to fully characterize the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10052-47-8 CAS MSDS (Triethylmethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methyltriethylammonium Carbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriethylammonium carbonate, an ionic liquid, presents a unique set of properties that are of growing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its known characteristics, drawing from available data to inform researchers, scientists, and professionals in drug development. This document summarizes its physicochemical properties, and highlights areas where further research is needed to fully characterize this compound.

Core Properties

This compound is a quaternary ammonium salt with the chemical formula C9H21NO3.[1] It is most commonly available as a solution, typically around 50% concentration in a methanol and water mixture.[1] Its classification as a dangerous good for transport underscores the need for careful handling. The absence of reported melting and boiling points in public databases suggests that the compound may be thermally unstable.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that specific experimental data for the pure compound, such as density and solubility in various solvents, are not widely available in the reviewed literature. The provided refractive index pertains to the commercially available solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C9H21NO3 | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| CAS Number | 113840-08-7 | [1] |

| Appearance | Typically a solution | [1] |

| Refractive Index (n20/D) | 1.407 (for ~50% solution in methanol:water 2:3) | [1] |

Experimental Protocols

General Synthesis of Quaternary Ammonium Carbonates

The synthesis of quaternary ammonium carbonates can often be achieved through the reaction of a tertiary amine with an alkylating agent such as dimethyl carbonate.[2][3] One patented method describes the preparation of tri-long-chain alkyl-ammonium bicarbonate and carbonate from a tri-long-chain alkyl tertiary amine and dimethyl carbonate without the use of toxic alkylation reagents or catalysts.[4] Another approach involves the reaction of a tertiary amine and methanol with a cyclic carbonate to yield a quaternary ammonium methocarbonate, which can then be converted to the corresponding carbonate.[5] A further general method involves the reaction of a C1-C20 alkyl or aryl-substituted alkyl, C8-C20 alkyl quaternary ammonium chloride with a metal hydroxide, followed by reaction with carbon dioxide.[6]

It is crucial to note that these are general procedures for related compounds, and specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of this compound.

Logical Relationship for a General Quaternary Ammonium Carbonate Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a quaternary ammonium carbonate, based on the common methodologies found in the literature.

Caption: A simplified workflow illustrating the general synthesis of quaternary ammonium carbonates from a tertiary amine and an alkylating agent.

Applications and Areas of Research

This compound and related quaternary ammonium salts are being explored for a variety of applications, leveraging their properties as ionic liquids.

-

Catalysis: Quaternary ammonium salts can act as catalysts in various chemical transformations. For instance, they have been investigated for their catalytic activity in transesterification reactions.[2]

-

Material Science: These compounds are also being explored in the development of advanced materials. Their use as extractants in hydrometallurgy is an emerging area of interest.

-

Carbon Capture: The potential for ionic liquids to be used in CO2 capture technologies is an active area of research.

Conclusion and Future Directions

This compound is an ionic liquid with potential applications in catalysis and materials science. While some of its basic chemical properties are documented, there is a significant lack of detailed quantitative data, including its density, solubility in various solvents, and thermodynamic properties. Furthermore, specific and detailed experimental protocols for its synthesis, purification, and analysis are not widely published. The absence of such information hinders the full exploitation of this compound's potential. Future research should focus on a more thorough characterization of its physicochemical properties and the development of standardized experimental procedures. Such efforts will be crucial for advancing its application in scientific research and industrial processes.

References

- 1. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]

- 2. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 3. A novel quaternary ammonium salt synthesis with dimethyl carbonate as alkylating agent | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. CN104926668A - Method for preparing tri-long-chain alkyl-ammonium bicarbonate and carbonate - Google Patents [patents.google.com]

- 5. EP1406856B1 - In situ process for preparing quaternary ammonium bicarbonates and quaternary ammonium carbonates - Google Patents [patents.google.com]

- 6. US6090855A - Quaternary ammonium carbonate compositions and preparation thereof - Google Patents [patents.google.com]

Elucidation of the Structure of Methyltriethylammonium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyltriethylammonium carbonate, an ionic liquid with potential applications in various chemical processes. This document outlines the synthetic methodology, spectroscopic characterization, and structural properties of the compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Diagrams illustrating the synthetic workflow and molecular structure are included to facilitate understanding.

Introduction

This compound is an ionic liquid composed of a methyltriethylammonium cation and a methyl carbonate anion.[1] Its synthesis and characterization are of interest due to the growing importance of ionic liquids as environmentally benign solvents and catalysts in chemical reactions.[1] The elucidation of its structure is fundamental to understanding its physicochemical properties and potential applications. This guide details the process of its structural confirmation through synthesis and spectroscopic analysis.

Synthesis of this compound

The primary method for the synthesis of this compound is the quaternization of triethylamine with dimethyl carbonate.[1] This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary amine.[2][3]

Experimental Protocol: Quaternization of Triethylamine

This protocol is based on general procedures for the synthesis of quaternary ammonium salts using dimethyl carbonate as a green alkylating agent.[4][5]

Materials:

-

Triethylamine (Et₃N)

-

Dimethyl carbonate (DMC)

-

Methanol (MeOH, optional solvent)[3]

-

Reaction vessel (e.g., sealed tube or high-pressure reactor)[6]

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, combine triethylamine and a molar excess of dimethyl carbonate. A common molar ratio is 1:5 to 1:10 (triethylamine:dimethyl carbonate) to ensure complete conversion of the amine.[2]

-

Methanol can be used as a solvent to facilitate the reaction.[3] The ratio of amine to solvent can be varied.

-

The vessel is securely sealed.

-

The reaction mixture is heated with vigorous stirring. Reaction temperatures can range from 110°C to 270°C, and reaction times can vary from several hours to 24 hours, depending on the desired conversion and scale.[3][6]

-

The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of the triethylamine signals and the appearance of the methyltriethylammonium cation signals.[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess dimethyl carbonate and any solvent are removed under reduced pressure using a rotary evaporator.

-

The resulting product, this compound, is obtained as a viscous liquid. Further purification, if necessary, can be achieved by washing with a non-polar solvent to remove any unreacted starting materials.

Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

Expected ¹H NMR Spectral Data:

While a specific spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

Methyl group attached to nitrogen (-N⁺-CH₃): A singlet is expected.

-

Ethyl groups attached to nitrogen (-N⁺-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons are expected.

-

Methyl group of the carbonate anion (-O-CH₃): A singlet is expected.

Expected ¹³C NMR Spectral Data:

Similarly, the expected ¹³C NMR chemical shifts can be inferred.

-

Methyl carbon attached to nitrogen (-N⁺-CH₃): A signal in the aliphatic region.

-

Ethyl carbons attached to nitrogen (-N⁺-CH₂CH₃): Two distinct signals for the methylene and methyl carbons.

-

Methyl carbon of the carbonate anion (-O-CH₃): A signal in the region typical for carbons attached to oxygen.

-

Carbonyl carbon of the carbonate anion (O=C-O): A signal in the downfield region, typically >150 ppm.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -N⁺-CH₃ | ~3.0 - 3.5 | Singlet |

| -N⁺-CH₂CH₃ | ~3.2 - 3.7 | Quartet | |

| -N⁺-CH₂CH₃ | ~1.2 - 1.6 | Triplet | |

| -O-CH₃ (carbonate) | ~3.7 - 3.9 | Singlet | |

| ¹³C | -N⁺-CH₃ | ~45 - 55 | - |

| -N⁺-CH₂CH₃ | ~50 - 60 | - | |

| -N⁺-CH₂CH₃ | ~7 - 12 | - | |

| -O-CH₃ (carbonate) | ~50 - 60 | - | |

| O=C-O (carbonate) | ~155 - 165 | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

-

C-H stretching vibrations: In the range of 2800-3000 cm⁻¹ for the methyl and ethyl groups.[7]

-

C=O stretching vibration: A strong absorption band characteristic of the carbonate group, typically around 1650-1750 cm⁻¹.

-

C-O stretching vibrations: In the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-N stretching vibrations: These are also expected in the fingerprint region.[7]

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2800 - 3000 | Medium to Strong |

| C=O (Carbonate) | Stretching | 1650 - 1750 | Strong |

| C-O (Carbonate) | Stretching | 1000 - 1300 | Strong |

| C-N | Stretching | 1000 - 1200 | Medium |

Visualization of Workflow and Structure

Workflow for Structure Elucidation

The logical flow for the synthesis and structural confirmation of this compound is depicted below.

Molecular Structure

The molecular structure of this compound consists of the methyltriethylammonium cation and the methyl carbonate anion.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. research.tue.nl [research.tue.nl]

- 3. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Triethylmethylammonium Methyl Carbonate (CAS 113840-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate, identified by CAS number 113840-08-7, is a quaternary ammonium salt.[1][2] This document provides a technical overview of its known chemical properties, synthesis, and applications, with a focus on its role as a catalyst in organic synthesis. It is important to note that, based on currently available scientific literature, this compound is not documented to possess significant biological activity or a defined mechanism of action in biological systems. Therefore, its application in drug development is not established.

Chemical and Physical Properties

Triethylmethylammonium methyl carbonate is typically supplied as a solution.[1][3] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 113840-08-7 | [1][2] |

| Molecular Formula | C₉H₂₁NO₃ | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Appearance | Typically a solution | [1] |

| Common Solution | ~50% in Methanol:Water (2:3) | [3] |

| Alternate Name | Methyltriethylammonium methyl carbonate | [2] |

Synthesis

The synthesis of triethylmethylammonium methyl carbonate is generally achieved through a quaternization reaction. This process involves the reaction of triethylamine with a methyl carbonate derivative under controlled conditions. A common synthetic route includes the alkylation of an ammonium precursor with dimethyl carbonate or methyl chloroformate, which is then followed by an ion exchange or metathesis step to yield the final product.[1]

For purity validation and structural confirmation, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.[1]

Applications in Organic Synthesis

The primary utility of triethylmethylammonium methyl carbonate lies in its catalytic activity in various organic reactions.

Carbonylation and Insertion Reactions

This compound serves as an efficient catalyst in the one-step, solvent-free synthesis of S-methyl dialkylcarbamothioates.[1] This catalytic system demonstrates high yields, typically ranging from 85% to 98%.[1]

A proposed mechanism for this reaction is depicted below. The catalyst is thought to activate the amine, which facilitates its subsequent reaction with O,S-Dimethyl carbonodithioate.[1]

Transesterification Reactions

Triethylmethylammonium methyl carbonate also shows potential as a metal-free catalyst for transesterification reactions.[1] This is a significant area of interest for industries such as biodiesel production, where environmentally benign catalysts are sought.[1]

The general workflow for a catalyzed transesterification reaction is outlined in the following diagram.

Biological Activity and Drug Development Relevance

Extensive searches of scientific databases and literature have not yielded any significant data on the biological activity of triethylmethylammonium methyl carbonate. There are no published studies detailing its mechanism of action in a biological context, its interaction with any signaling pathways, or its potential therapeutic effects.

Consequently, this compound is not considered a candidate for drug development at this time. Professionals in this field should note the absence of data regarding its pharmacology, toxicology, and pharmacokinetics.

Conclusion

Triethylmethylammonium methyl carbonate (CAS 113840-08-7) is a quaternary ammonium salt with established applications as a catalyst in organic synthesis, particularly in carbonylation, insertion, and transesterification reactions. Its chemical and physical properties are well-defined. However, there is a notable lack of information regarding its biological activity, making it unsuitable for consideration in drug development pipelines based on current knowledge. Researchers and scientists should be aware of its utility in chemical synthesis while recognizing the absence of a biological profile.

References

Methyltriethylammonium Carbonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriethylammonium carbonate is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical applications. As a member of the ionic liquid family, it exhibits unique properties such as low vapor pressure, high thermal stability, and tunable solubility. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications, particularly in the context of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles information on closely related analogues and general principles applicable to quaternary ammonium carbonates to provide a thorough overview.

Physicochemical Properties

This compound is characterized by the chemical formula C₉H₂₁NO₃ and a molecular weight of 191.27 g/mol . Key identifiers are provided in the table below.

| Property | Value |

| CAS Number | 113840-08-7 |

| Molecular Formula | C₉H₂₁NO₃ |

| Molecular Weight | 191.27 g/mol |

| Synonyms | Triethylmethylammonium methyl carbonate |

Source: PubChem CID 11019667

Quantitative data for this compound is not extensively reported. However, based on the general properties of similar short-chain quaternary ammonium salts and carbonates, the following tables summarize the expected spectroscopic characteristics.

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (on N) | ~3.1 | s | 3H |

| -CH₂- (on N) | ~3.4 | q | 6H |

| -CH₃ (on ethyl) | ~1.3 | t | 9H |

| -O-CH₃ | ~3.7 | s | 3H |

Note: Predicted values based on typical chemical shifts for similar functional groups.[1][2][3][4]

Expected ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| -CH₃ (on N) | ~47 |

| -CH₂- (on N) | ~57 |

| -CH₃ (on ethyl) | ~8 |

| -O-CH₃ | ~52 |

| C=O (carbonate) | ~155-165 |

Note: Predicted values based on typical chemical shifts for similar functional groups.[5][6][7][8]

Expected FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850-3000 | Strong |

| C=O stretch (carbonate) | 1650-1750 | Strong |

| C-O stretch (carbonate) | 1250-1350 | Strong |

| C-N stretch | 1000-1200 | Medium |

| O-C-O bend (carbonate) | ~880 | Medium |

Note: Predicted values based on typical vibrational frequencies for these functional groups.[9][10][11]

Synthesis of this compound

A general and environmentally benign method for the synthesis of trialkylmethylammonium methyl carbonates involves the reaction of a tertiary amine with dimethyl carbonate (DMC). This approach avoids the use of more hazardous alkylating agents like methyl halides.

Experimental Protocol: Synthesis of Trialkylmethylammonium Methyl Carbonate (Adapted)

This protocol is adapted from the synthesis of tri-n-octylmethyl-ammonium methyl carbonate and can be modified for the synthesis of this compound.[12]

Materials:

-

Triethylamine

-

Dimethyl carbonate (DMC)

-

Methanol (or other suitable solvent)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with triethylamine, an excess of dimethyl carbonate, and a suitable solvent such as methanol. A typical molar ratio of amine to DMC could be 1:5 to 1:10.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the reactor to a temperature between 100-130°C.

-

Maintain the reaction under pressure (e.g., 0.8-1.0 MPa) for several hours (e.g., 8-12 hours) with constant stirring.[13]

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

The resulting product mixture can be purified by distillation under reduced pressure to remove excess DMC and solvent.

-

The final product, this compound, can be characterized by NMR and FTIR spectroscopy to confirm its structure and purity.

Biological Activity and Mechanism of Action

Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity.[14][15][16][17][18] The primary mechanism of action involves the disruption of the microbial cell membrane.

The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[14][16] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[18]

Toxicological Profile

The toxicology of specific quaternary ammonium carbonates is not extensively detailed in the literature. However, the toxicological profile of short-chain QACs has been a subject of study. Potential health hazards may include reproductive and neurotoxicity.[19] Human exposure to QACs can occur through various routes, and they have been detected in human blood.[20][21][22] High concentrations of some QACs have been associated with adverse health effects, including the disruption of mitochondrial function.[15] Regulatory bodies are assessing the risks associated with these compounds, particularly concerning their environmental persistence and potential for human exposure.[19]

For drug development, a thorough toxicological assessment of any new QAC, including this compound, would be essential. This would involve in vitro and in vivo studies to determine its potential for cytotoxicity, genotoxicity, reproductive toxicity, and other adverse effects.

Applications in Drug Development

While direct applications of this compound in drug development are not yet widely reported, its properties as an ionic liquid and a quaternary ammonium salt suggest several potential uses:

-

As a reaction medium: Its low volatility and high thermal stability could make it a "green" solvent for the synthesis of active pharmaceutical ingredients (APIs).

-

As a phase-transfer catalyst: QACs are known to facilitate reactions between reactants in different phases, which can be advantageous in certain synthetic routes.

-

As an antimicrobial agent: Its inherent antimicrobial properties could be leveraged in the formulation of topical antiseptics or as a preservative in pharmaceutical preparations.

-

In drug delivery systems: The ionic nature of this compound could be explored for the formulation of novel drug delivery systems, potentially enhancing the solubility or permeability of certain drugs.

Conclusion

This compound is a quaternary ammonium salt with potential applications in various scientific fields, including drug development. While specific experimental data for this compound is sparse, this review has provided a comprehensive overview based on the known chemistry and biology of related compounds. The synthesis can likely be achieved through the reaction of triethylamine and dimethyl carbonate. Its biological activity is presumed to be similar to other QACs, primarily involving the disruption of microbial cell membranes. Further research is needed to fully characterize the physicochemical and toxicological properties of this compound to unlock its full potential in pharmaceutical and other applications.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. epfl.ch [epfl.ch]

- 3. rsc.org [rsc.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 12. researchgate.net [researchgate.net]

- 13. CN104926668A - Method for preparing tri-long-chain alkyl-ammonium bicarbonate and carbonate - Google Patents [patents.google.com]

- 14. agritechem.com [agritechem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ECHA Releases Report on Short Chain Quaternary Ammonium Compounds: Uses and Risks Unveiled - Foresight [useforesight.io]

- 20. medrxiv.org [medrxiv.org]

- 21. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Unveiling of Quaternary Ammonium Carbonates: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternary ammonium carbonates (QACs) represent a unique class of compounds that have carved a niche in various scientific and industrial domains. While the broader family of quaternary ammonium compounds has a well-documented history, the specific discovery and development of the carbonate forms are more nuanced. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of quaternary ammonium carbonates. It delves into detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex processes through logical diagrams. The guide also explores the biological significance of the quaternary ammonium cation, particularly its role as an ion channel modulator, offering insights for drug development professionals.

A Historical Perspective: The Emergence of Quaternary Ammonium Carbonates

The history of quaternary ammonium compounds (QACs) dates back to the early 20th century, with their initial recognition as potent antimicrobial agents. However, the specific history of quaternary ammonium carbonates is less explicitly documented. Early research into QACs primarily focused on halides and sulfates due to their straightforward synthesis.

A significant, albeit somewhat indirect, early milestone can be traced back to the work on Hofmann's exhaustive methylation, a reaction that converts amines into quaternary ammonium salts. While this process typically involves alkyl halides, the underlying principles of quaternization were foundational.

One of the earliest documented methods for synthesizing a specific quaternary ammonium carbonate, bis-tetramethylammonium carbonate, is described in the 1961 book "Industrial Organic Nitrogen Compounds" by Astle. This method involved heating trimethylamine with carbon dioxide and methanol at high temperatures (above 200°C) and pressures (85 to 95 atmospheres).[1][2] However, this high-pressure method was noted to be limited to the methyl derivative, as higher homologs were prone to decomposition via the Hofmann elimination reaction.

The latter half of the 20th century saw the development of more versatile and milder synthetic routes, driven by the need for QACs with diverse properties for applications ranging from wood preservation to biocides. A key innovation was the development of indirect synthesis methods, which have become a cornerstone of modern quaternary ammonium carbonate production.

Core Synthetic Methodologies

The synthesis of quaternary ammonium carbonates can be broadly categorized into two main approaches: indirect synthesis via a hydroxide intermediate and direct synthesis routes.

The Indirect Synthesis Pathway: A Two-Step Approach

This widely employed method involves a two-step process that offers high yields and purity.

Step 1: Formation of the Quaternary Ammonium Hydroxide Intermediate

The first step involves the conversion of a quaternary ammonium halide (typically chloride or bromide) to the corresponding hydroxide. This is an ion exchange reaction, commonly achieved by reacting the quaternary ammonium halide with a metal hydroxide, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. The choice of solvent is crucial, with lower-chain alcohols like ethanol driving the reaction towards the formation of the hydroxide. The use of a stoichiometric excess of the metal hydroxide can further increase the yield of the quaternary ammonium hydroxide to over 95%.[3]

Step 2: Carbonation to Yield the Quaternary Ammonium Carbonate

The resulting quaternary ammonium hydroxide solution is then reacted with carbon dioxide. This can be achieved by bubbling carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice). The hydroxide readily reacts with the carbon dioxide to form the desired quaternary ammonium carbonate. If an excess of the metal hydroxide was used in the first step, the corresponding metal carbonate will also be formed as a byproduct, which can typically be removed by filtration.

This indirect pathway is highly versatile and can be used to synthesize a wide range of quaternary ammonium carbonates with various alkyl and aryl-substituted groups.

Direct Synthesis Routes

Direct methods for synthesizing quaternary ammonium carbonates, while often requiring more specific conditions, offer the advantage of a one-step process.

Quaternary ammonium salts can be synthesized by the direct reaction of tertiary amines with dialkyl carbonates, such as dimethyl carbonate. This reaction typically requires elevated temperatures and pressures and may be catalyzed by ionic liquids to improve yields. For instance, reactions of ammonium salts with dimethyl carbonate over an ionic liquid catalyst have been shown to produce quaternary ammonium salts with yields exceeding 80% under specific conditions.[4]

As mentioned in the historical context, the synthesis of bis-tetramethylammonium carbonate can be achieved by reacting trimethylamine with carbon dioxide and methanol under high pressure and temperature.[1] While effective for this specific compound, the harsh conditions and limited applicability to higher homologs make this method less common for general synthesis.

Quantitative Data and Experimental Protocols

For researchers and drug development professionals, precise and reproducible experimental data are paramount. The following tables summarize quantitative data from various synthetic approaches and provide detailed experimental protocols for key reactions.

Tabulated Quantitative Data

| Quaternary Ammonium Carbonate | Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bis(tetramethylammonium) carbonate | High-Pressure Synthesis | Trimethylamine, Carbon Dioxide, Methanol | - | >200 | - | Not specified | [1] |

| Didecyldimethylammonium carbonate | Indirect Synthesis | Didecyldimethylammonium chloride, Potassium hydroxide, Carbon dioxide | Ethanol | Room Temp. | 0.5 (carbonation) | >95 | [3] |

| N,N,N-trimethyl-N-cyclohexyl ammonium carbonate | Direct Synthesis | Cyclohexylammonium salt, Dimethyl carbonate | Ionic Liquid (EMImBr) | 180 | 8 | 95.0 | [5] |

| Tetraethylammonium carbonate | Direct Synthesis | Tetraethylammonium halide, Carbon dioxide | Acetonitrile | Room Temp. | Overnight | ~54 | [6] |

Detailed Experimental Protocols

Protocol 1: Indirect Synthesis of Didecyldimethylammonium Carbonate

-

Materials: Didecyldimethylammonium chloride (DDAC), potassium hydroxide (KOH), absolute ethanol, carbon dioxide (dry ice).

-

Step 1: Preparation of Didecyldimethylammonium Hydroxide. A solution of DDAC in absolute ethanol is prepared. A stoichiometric excess (e.g., 1.1 equivalents) of potassium hydroxide is added to the solution. The mixture is stirred at room temperature. The precipitated potassium chloride is removed by filtration.

-

Step 2: Carbonation. The resulting ethanolic solution of didecyldimethylammonium hydroxide is cooled in an ice bath. Crushed dry ice is slowly added to the solution with continuous stirring until the solution is neutralized. The solution is then allowed to warm to room temperature. Any further precipitate (e.g., potassium carbonate if excess KOH was used) is removed by filtration to yield a solution of didecyldimethylammonium carbonate.

Protocol 2: Direct Synthesis of N,N,N-trimethyl-N-cyclohexyl Ammonium Carbonate

-

Materials: Cyclohexylammonium salt, dimethyl carbonate, 1-ethyl-3-methylimidazolium bromide (EMImBr).

-

Procedure: The cyclohexylammonium salt (1 equivalent), dimethyl carbonate (4 equivalents), and EMImBr (0.4 equivalents) are placed in a stainless steel autoclave. The reactor is sealed and heated to 180°C for 8 hours. After cooling to room temperature, the product mixture is analyzed to determine the yield of the quaternary ammonium carbonate.[4][5]

Spectroscopic Characterization

The structural elucidation of quaternary ammonium carbonates relies on standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a quaternary ammonium carbonate will exhibit characteristic peaks for both the quaternary ammonium cation and the carbonate anion. The carbonate ion (CO₃²⁻) typically shows a strong, broad absorption band around 1410-1450 cm⁻¹ due to the asymmetric stretching vibration. The quaternary ammonium cation will display C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the alkyl or aryl groups attached to the nitrogen atom. The protons on the carbons directly bonded to the positively charged nitrogen are deshielded and will appear at a higher chemical shift (downfield) compared to similar protons in the corresponding tertiary amine.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the quaternary ammonium cation. The carbons directly attached to the nitrogen atom will be observed at a characteristic chemical shift. The carbonate carbon is often difficult to observe due to its long relaxation time and lack of attached protons.[7]

-

Note: Specific, publicly available, fully assigned spectra for many individual quaternary ammonium carbonates are not abundant in the literature. Characterization is often confirmed by comparing the spectra of the final product with those of the starting materials and by using 2D NMR techniques for complex structures.

Biological Significance and Drug Development Applications

The biological activity of quaternary ammonium compounds is primarily attributed to the positively charged quaternary ammonium cation. The carbonate anion is generally considered to be a biologically benign counterion.

Mechanism of Action: Disruption of Cell Membranes and Ion Channel Modulation

The primary antimicrobial mechanism of QACs involves the disruption of microbial cell membranes. The cationic headgroup of the QAC interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

In the context of drug development, a significant area of interest is the ability of certain quaternary ammonium ions to act as ion channel blockers . Specifically, they are known to block voltage-gated potassium (K⁺) channels.

As depicted in Figure 2, in their open state, voltage-gated potassium channels allow the passage of K⁺ ions out of the cell, which is crucial for repolarizing the cell membrane and terminating action potentials. Quaternary ammonium ions, due to their size and positive charge, can enter the open intracellular gate of the channel and bind within the pore.[8][9][10] This physical obstruction prevents the normal efflux of K⁺ ions, thereby prolonging the action potential. This modulatory effect on ion channels makes QACs interesting candidates for the development of drugs targeting conditions involving channelopathies.

Quaternary Ammonium Carbonates in Drug Delivery

The use of quaternary ammonium salts in drug delivery systems is an active area of research. Their cationic nature allows for electrostatic interactions with negatively charged biological molecules and cell surfaces. While the carbonate form is less studied in this specific context compared to other salts, the principles remain the same. The choice of the carbonate anion can offer advantages in terms of biocompatibility and formulation properties.

Conclusion and Future Directions

Quaternary ammonium carbonates have evolved from being a niche subset of QACs to compounds with diverse and important applications. The development of efficient and versatile synthetic methods, particularly the indirect synthesis route, has made a wide range of these compounds readily accessible. While their history is not as clearly defined as that of other QACs, their modern utility is undeniable.

For researchers and drug development professionals, understanding the synthesis, properties, and biological interactions of quaternary ammonium carbonates is crucial. The ability of the quaternary ammonium cation to modulate ion channels presents exciting opportunities for the design of novel therapeutics. Future research will likely focus on the development of new quaternary ammonium carbonates with tailored properties for specific applications, including targeted drug delivery and the modulation of other biological pathways. The continued exploration of "green" synthetic routes using renewable resources and catalysts will also be a key area of investigation.

References

- 1. Industrial organic nitrogen compounds : Astle, Melvin J. (Melvin Jensen), 1910-1997 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. Industrial Organic Nitrogen Compounds - Melvin Jensen Astle - Google ブックス [books.google.co.jp]

- 3. EP1121857A1 - Preparation of quarternary ammonium carbonates - Google Patents [patents.google.com]

- 4. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 5. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Interaction between Quaternary Ammonium Ions in the Pore of Potassium Channels: Evidence against an Electrostatic Repulsion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism of Electromechanical Coupling in Voltage-Gated Potassium Channels [frontiersin.org]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. tandfonline.com [tandfonline.com]

- 10. State-independent Block of BK Channels by an Intracellular Quaternary Ammonium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyltriethylammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriethylammonium carbonate, also known as triethylmethylammonium methyl carbonate, is an ionic liquid with the chemical formula C₉H₂₁NO₃.[1][2] As a member of the quaternary ammonium salt family, it possesses a unique combination of properties that makes it a compound of interest for various academic and industrial applications. Its structure, featuring a triethylmethylammonium cation and a methyl carbonate anion, positions it as a potential candidate for roles in catalysis, specialty synthesis, and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, stability, and experimental characterization protocols.

This compound is typically supplied as a solution, often around 50% concentration in a methanol and water mixture.[1][3] It is classified as a dangerous good for transport, necessitating careful handling and storage procedures.[1][4]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. A significant portion of the data is derived from its commercially available solution form or computed from its chemical structure.

| Property | Value | Source(s) |

| CAS Number | 113840-08-7 | [2][3][4] |

| Molecular Formula | C₉H₂₁NO₃ | [1][2][4] |

| Molecular Weight | 191.27 g/mol | [2][3][4] |

| IUPAC Name | methyl carbonate;triethyl(methyl)azanium | [2] |

| Appearance | Typically available as a solution | [1][3] |

| Melting Point | Not available (N/A); likely susceptible to thermal degradation | [1] |

| Boiling Point | Not available (N/A); likely susceptible to thermal degradation | [1] |

| Solubility | Typically dissolved in methanol-water mixtures | [1] |

| Refractive Index | n20/D 1.407 (~50% in methanol: water 2:3) | [3] |

| Stability | Stable under normal conditions; sensitive to thermal degradation.[1][5] |

Synthesis and Purification

The synthesis of this compound is generally achieved through a quaternization reaction. This process involves the reaction of triethylamine with a suitable methyl carbonate derivative under controlled conditions.[1] A common synthetic strategy includes the alkylation of the tertiary amine precursor with dimethyl carbonate, followed by an ion exchange or metathesis step to yield the final product.[1]

Purity verification of the synthesized compound is crucial and is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[1]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from its structure.

-

¹H NMR: The spectrum would show characteristic signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the N-methyl group. The methyl group of the carbonate anion would also produce a singlet.

-

¹³C NMR: The spectrum would display distinct signals for the different carbon atoms in the triethylmethylammonium cation and a signal for the methyl carbon of the carbonate anion. The purity of the ionic liquid can be assessed by the absence of signals from residual starting materials or solvents.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching: Vibrations from the methyl and ethyl groups on the cation, typically in the 2800-3000 cm⁻¹ region.[7]

-

C=O stretching: A strong absorption band from the carbonate anion, typically observed in the range of 1650-1750 cm⁻¹. The exact position can distinguish between linear and cyclic carbonates.[8]

-

C-O stretching: Bands associated with the C-O bonds of the carbonate group.

-

C-N stretching: Vibrations from the quaternary ammonium cation.[7]

Stability and Storage

This compound exhibits moderate stability. It is stable under normal ambient conditions but is sensitive to heat.[5] Studies on related quaternary ammonium methyl carbonates indicate thermal stability up to approximately 170–180 °C, above which decomposition occurs via decarboxylation and dealkylation.[9][10]

In the presence of water, the methyl carbonate anion can be converted to bicarbonate, which may alter the compound's properties and stability.[9][10] The bicarbonate salts tend to be less thermally stable, decomposing around 140 °C.[9]

Storage Recommendations: To ensure its integrity, this compound should be stored in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent degradation.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound.

Purity and Structural Confirmation

-

Objective: To confirm the chemical structure and assess the purity of the sample.

-

Methodology (NMR):

-

Dissolve a small amount of the dried ionic liquid in a suitable deuterated solvent (e.g., D₂O or d₆-DMSO).[6]

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Integrate the proton signals to determine relative proton ratios and compare chemical shifts to expected values.

-

Analyze the ¹³C spectrum to confirm the presence of all unique carbon atoms. Purity is indicated by the absence of extraneous peaks.[6]

-

Thermal Stability Analysis

-

Objective: To determine the decomposition temperature and thermal behavior.

-

Methodology (Thermogravimetric Analysis - TGA):

-

Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.[11]

-

Density and Viscosity Measurement

-

Objective: To determine the density and viscosity of the ionic liquid solution.

-

Methodology:

Water Content Determination

-

Objective: To quantify the amount of water present in the sample, as it can significantly affect physicochemical properties.

-

Methodology (Karl Fischer Titration):

Applications and Research Interest

While specific applications for this compound are still emerging, its properties as an ionic liquid suggest potential in several areas.

-

Catalysis: Like other quaternary ammonium salts, it could function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. Additionally, related compounds like tetramethylammonium methyl carbonate have been used as metal-free catalysts for transesterification reactions.[1] The catalytic cycle would likely involve the in-situ generation of a reactive alkoxide from the methyl carbonate anion.[1]

-

CO₂ Capture: Amine-based compounds and ionic liquids are studied for their potential in carbon dioxide capture. The carbonate anion itself suggests a possible interaction with CO₂.[1]

-

Drug Development: Carbonates, particularly calcium carbonate, have been investigated as drug delivery carriers due to their biocompatibility and pH-sensitive properties.[13][14][15] While not a direct analogue, the carbonate functionality in this ionic liquid could inspire novel formulation strategies.

Safety and Handling

This compound is classified as a dangerous good for transportation.[1] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[5]

-

In case of contact:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

-

Incompatible Materials: Avoid strong acids, strong bases, and oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon decomposition, it may release carbon oxides and nitrogen oxides (NOx).[5]

Conclusion

This compound is an ionic liquid with a developing profile. While comprehensive experimental data on the pure compound is limited, its known properties as a solution, combined with data from related quaternary ammonium carbonates, provide a solid foundation for its exploration. Its potential as a catalyst and in other specialty chemical applications warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize this and similar ionic liquids, paving the way for their effective utilization in scientific and industrial settings.

References

- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]

- 2. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Stability of Quaternary Ammonium Methyl Carbonates | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Surface-functionalized cockle shell–based calcium carbonate aragonite polymorph as a drug nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

"methyltriethylammonium carbonate molecular weight"

An In-depth Technical Guide to Methyltriethylammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an ionic liquid with significant potential in various chemical applications. This document details its chemical properties, synthesis, and potential applications, presenting data in a structured format for ease of use by researchers and professionals in the field.

Chemical and Physical Properties

This compound, also known as triethylmethylammonium methyl carbonate, is a quaternary ammonium ionic liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₃ | [1][2][3][4] |

| Molecular Weight | 191.27 g/mol | [2][3][4] |

| CAS Number | 113840-08-7 | [1][2][3] |

| IUPAC Name | methyl carbonate;triethyl(methyl)azanium | [4] |

| Synonyms | Triethylmethylammonium methyl carbonate, Methyltriethylammonium methyl carbonate | [2][3][4] |

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of an amine. A general workflow for its synthesis is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Generalized Synthesis

A common method for synthesizing this compound involves the reaction of triethylamine with a methyl carbonate derivative.[1]

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve triethylamine in a suitable solvent.

-

Reagent Addition: Slowly add a methylating agent, such as dimethyl carbonate or methyl chloroformate, to the triethylamine solution under constant stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Purification: After the reaction is complete, the crude product is purified. This may involve an ion exchange step to introduce the carbonate anion, followed by washing and drying to remove impurities and residual solvents.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]

Potential Applications

This compound's structure, featuring a quaternary ammonium cation and a methyl carbonate anion, makes it a compound of interest for various applications, particularly in catalysis and carbon capture.[1]

Catalysis

Structurally similar quaternary ammonium methyl carbonates have demonstrated efficacy as metal-free catalysts in organic synthesis, such as in transesterification reactions. The proposed catalytic cycle involves the in-situ generation of a highly reactive alkoxide species.

Caption: Proposed catalytic cycle for transesterification using a quaternary ammonium methyl carbonate.

Experimental Protocol: Catalytic Transesterification

The following is a generalized protocol for a transesterification reaction using a compound like this compound as a catalyst.

-

Reactant Mixture: In a reaction flask, combine the ester to be transesterified, an alcohol, and a catalytic amount of this compound.

-

Reaction Conditions: Heat the mixture to the desired reaction temperature with continuous stirring. The optimal temperature and reaction time will depend on the specific substrates used.

-

Monitoring: Track the conversion of the starting ester into the product ester using GC or HPLC.

-

Product Isolation: Once the reaction reaches completion, the product can be isolated by distillation or extraction. The ionic liquid catalyst can potentially be recovered and reused.

Safety and Handling

This compound is classified as a dangerous good for transport, indicating that it requires careful handling and storage.[2] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a promising ionic liquid with potential applications as a sustainable and efficient catalyst. Its synthesis from readily available starting materials and its potential for metal-free catalysis make it an area of active research. Further investigation into its specific catalytic activities and applications in areas like carbon capture is warranted.

References

- 1. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Triethylmethylammonium Methyl Carbonate Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]

- 4. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Methyltriethylammonium Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriethylammonium carbonate is a quaternary ammonium salt with potential applications in organic synthesis and pharmaceutical development. A critical aspect of its utility is its solubility profile in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and analogous compounds. Due to a lack of specific quantitative data for this compound in the public domain, this guide focuses on the general principles governing its solubility, qualitative solubility data of similar quaternary ammonium salts, and a detailed experimental protocol for determining solubility.

Introduction

Quaternary ammonium salts, often categorized as ionic liquids, are gaining prominence as versatile reagents and solvents in chemical and pharmaceutical industries. Their unique properties, including low vapor pressure, thermal stability, and tunable solubility, make them attractive for a variety of applications. This compound [(CH₃)(C₂H₅)₃N]₂CO₃, is one such compound. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

This document serves as a technical resource for researchers and professionals by consolidating available information on the solubility of quaternary ammonium carbonates and providing a practical framework for its experimental determination.

Factors Influencing Solubility of Quaternary Ammonium Carbonates

The solubility of ionic liquids like this compound in organic solvents is a complex interplay of intermolecular forces. The general principle of "like dissolves like" is a useful starting point, where solubility is favored when the solute and solvent have similar polarities. Key factors include:

-

Cation and Anion Structure: The nature of the ions plays a crucial role. The bulky yet relatively nonpolar alkyl groups on the cation and the highly polar carbonate anion influence the overall solubility.

-

Solvent Polarity: Quaternary ammonium salts tend to be more soluble in polar organic solvents.[1][2] The dielectric constant of the solvent can significantly affect the solubility of these salts.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can impact its interaction with the carbonate anion.

-

Temperature: Solubility is generally temperature-dependent, often increasing with higher temperatures, although this is not universally true for all solute-solvent systems.

Qualitative Solubility of Analogous Quaternary Ammonium Compounds

| Compound | Water | Methanol | Ethanol | Chloroform | N,N-Dimethylformamide (DMF) |

| Tetramethylammonium Carbonate | Highly Soluble[1] | Soluble[3] | - | Very Slightly Soluble[3] | Very Soluble[3] |

| Tetraethylammonium Carbonate | - | - | Soluble (used as a washing solvent)[4] | - | - |

| Benzyltrimethylammonium Chloride | Soluble[5][6] | Soluble[7] | Soluble[6] | - | - |

This table is compiled from qualitative descriptions found in the cited literature. The term "soluble" indicates that the source mentions solubility without providing specific quantitative values. A dash (-) indicates no information was found in the searched literature.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent. This method is based on standard laboratory practices for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Micropipettes

-

Drying agent (e.g., desiccator with silica gel)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a compatible filter to remove any undissolved solid.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Record the exact weight of the solution.

-

Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

-

Determination of Solute Mass:

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of solute / Volume of supernatant withdrawn) x 100

-

Solubility ( g/100 g solvent): (Mass of solute / (Mass of solution - Mass of solute)) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Buy tetramethylazanium;carbonate (EVT-12779815) | 40105-52-0 [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. Tetraethylammonium carbonate | 52724-28-4 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols: The Use of Quaternary Ammonium Carbonates as Phase Transfer Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[1] This technique is particularly valuable in green chemistry as it often allows for the use of water as a solvent, reducing the need for hazardous organic solvents, and can lead to higher yields and fewer byproducts.[2] Quaternary ammonium salts are a common class of phase transfer catalysts, acting as a vehicle to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[1]

While the specific use of methyltriethylammonium carbonate as a phase transfer catalyst is not extensively documented in scientific literature, the principles of its function can be extrapolated from the well-established use of other quaternary ammonium salts in conjunction with carbonate anions. This document provides a detailed overview of the application of quaternary ammonium salts for phase transfer catalysis involving carbonate as a nucleophile or a base, along with generalized experimental protocols.

One commercially available, though not widely cited for PTC applications, related compound is Triethylmethylammonium methyl carbonate, which is noted as an ionic liquid.[3] The synthesis of other quaternary ammonium methyl carbonates, such as tri-n-octylmethyl-ammonium methyl carbonate, has been reported, although their primary application in the literature has been as extractants rather than phase transfer catalysts for organic synthesis.[4][5]

Core Concepts of Phase Transfer Catalysis with Quaternary Ammonium Carbonates

The fundamental principle of phase transfer catalysis with a quaternary ammonium carbonate, such as the hypothetical use of this compound, involves the quaternary ammonium cation (Q⁺) forming an ion pair with the carbonate anion (CO₃²⁻). This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the carbonate anion can then act as a nucleophile or a base.

The general mechanism, often referred to as the Starks' extraction mechanism, can be visualized as a catalytic cycle.

Mechanism of Action

The catalytic cycle for a nucleophilic substitution reaction using a quaternary ammonium carbonate can be described by the following steps:

-

Anion Exchange: The quaternary ammonium salt (Q⁺X⁻) at the interface of the aqueous and organic phases exchanges its anion (X⁻) for the carbonate anion (CO₃²⁻) from the aqueous or solid phase.

-

Phase Transfer: The newly formed quaternary ammonium carbonate ion pair (Q₂²⁺CO₃²⁻ or (Q⁺)₂CO₃²⁻) is transported into the organic phase.

-

Reaction: In the organic phase, the carbonate anion reacts with the organic substrate (R-Y) to form the desired product (R-O-CO-O-R or other products depending on the reaction) and a leaving group (Y⁻).

-

Catalyst Regeneration: The quaternary ammonium salt with the leaving group anion (Q⁺Y⁻) is formed and migrates back to the aqueous or interface phase.

-

Cycle Repetition: The catalyst (Q⁺) is now ready to exchange the leaving group anion (Y⁻) for another carbonate anion, thus continuing the catalytic cycle.

Logical Workflow for a PTC Reaction

Caption: Generalized workflow for a phase transfer catalyzed reaction involving a carbonate anion.

Applications in Organic Synthesis

While specific examples for this compound are lacking, quaternary ammonium salts are used with other carbonate sources (e.g., K₂CO₃, Na₂CO₃) in various reactions.

O-Alkylation and Carboxylation

The carbonate anion can be used as a nucleophile for the synthesis of organic carbonates. In the presence of a phase transfer catalyst, dialkyl carbonates can be synthesized from alkyl halides.

Base-Catalyzed Reactions

In many instances, the carbonate anion serves as a base to deprotonate a substrate in the organic phase, generating a carbanion for subsequent reactions like C-alkylation, condensation, or elimination. The use of solid potassium carbonate with a phase transfer catalyst is a common practice for reactions involving substrates sensitive to hydrolysis.[1]

Signaling Pathway Analogy for Base-Catalyzed Alkylation

The logical sequence of events in a PTC-mediated base-catalyzed alkylation can be represented as follows:

Caption: Logical pathway for a base-catalyzed C-alkylation using a quaternary ammonium salt and an inorganic carbonate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for phase transfer catalyzed reactions using quaternary ammonium salts with carbonate bases, based on analogous systems reported in the literature. Note: This data is generalized and not specific to this compound.

| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| O-Alkylation | Phenol | Benzyl chloride | 1-5 | K₂CO₃ | Toluene | 80-100 | 2-6 | >90 |

| N-Alkylation | Indole | Ethyl bromide | 2-10 | K₂CO₃ | Dichloromethane | 25-40 | 4-12 | 85-95 |

| C-Alkylation | Phenylacetonitrile | Benzyl bromide | 1-5 | K₂CO₃ (solid) | Acetonitrile | 60-80 | 1-3 | >95 |

| Dehydrohalogenation | 2-Bromooctane | - | 1-2 | Na₂CO₃ (aq) | Heptane | 90-110 | 1-4 | >98 |

Experimental Protocols

The following are generalized protocols for common phase transfer catalyzed reactions using a quaternary ammonium salt and a carbonate base.

Protocol 1: O-Alkylation of a Phenol (Liquid-Solid PTC)

Objective: To synthesize an alkyl phenyl ether from a phenol and an alkyl halide using a quaternary ammonium catalyst and potassium carbonate.

Materials:

-

Phenol (1.0 eq)

-